Hdac-IN-1
Übersicht
Beschreibung
Histone deacetylases (HDACs) are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on both histone and non-histone proteins . Hdac-IN-1 is a potent inhibitor of HDACs, specifically HDAC1 . It has been shown to have strong inhibitory activity against HDAC1 with an IC50 value of 0.405 μM .
Molecular Structure Analysis
This compound is a part of the class I HDACs, which include HDAC1, 2, 3, and 8 . These enzymes are found primarily in the nucleus . The molecular structure of this compound is not explicitly detailed in the available literature.Chemical Reactions Analysis
HDACs, including this compound, play a central role in controlling cell cycle regulation, cell differentiation, and tissue development . They exert their function by deacetylating histones and a growing number of non-histone proteins . The activity of HDACs is balanced by the HDAC inhibitors that deacetylate histone tails, promote chromatin compaction, and act as co-repressors .Physical and Chemical Properties Analysis
This compound is a solid compound with a molecular weight of 488.54 . It has a chemical formula of C24H21FN8OS . The compound should be stored at 4°C and protected from light .Wissenschaftliche Forschungsanwendungen
Therapeutic Target in Multiple Myeloma : HDAC8, a class I HDAC isoenzyme, has been identified as a novel therapeutic target in multiple myeloma (MM). Elevated HDAC8 expression correlates with poor overall survival in MM patients. Selective HDAC8 inhibition, such as with the HDAC8 inhibitor OJI-1, demonstrated significant inhibition of MM cell growth and increased DNA breaks, dysregulation of homologous recombination, and genome stability, indicating potential as a therapeutic application in MM (Chyra et al., 2021).
Anticancer Activities : HDAC inhibitors have been identified as having potent and specific anticancer activities in preclinical studies. They are involved in reversing aberrant epigenetic changes associated with cancer. However, the effects of HDAC inhibitors might be broader and more complex than initially understood (Bolden et al., 2006).
Neurological and Neurodegenerative Diseases : HDACs, particularly HDAC1, play a role in neurological conditions. In pathological conditions, HDAC1's nuclear export is essential for the onset of axonal damage, indicating potential therapeutic applications in neurodegenerative diseases (Kim et al., 2009).
Immunomodulatory Properties : HDAC inhibitors also have important immune-modulatory properties. They promote LPS-induced IL-1β processing and secretion in human and murine dendritic cells and murine macrophages, independent of the inflammasome components. This indicates potential clinical implications in inflammatory conditions (Stammler et al., 2015).
Epigenetic Imaging in Brain Pathologies : HDAC imaging probes, like Martinostat, have been developed for visualizing HDAC expression in the living brain. This is significant for monitoring and understanding brain pathologies such as Alzheimer’s disease and schizophrenia (Wey et al., 2016).
Wirkmechanismus
HDAC inhibitors block the action of HDACs and can result in hyperacetylation of histones, thereby affecting gene expression . The open chromatin resulting from inhibition of histone deacetylases can result in either the up-regulation or the repression of genes . HDAC inhibitors exert their anti-angiogenic effect by suppression of HIF-1a and vascular endothelial growth factor .
Safety and Hazards
Zukünftige Richtungen
HDAC inhibitors, including Hdac-IN-1, play a significant role in the chemotherapy-free landscape in cancer treatment, particularly in acute lymphocytic leukemia . There is a growing interest in combining HDAC inhibitors with other agents to enhance their efficacy or reverse resistance . Further understanding of the specific role of individual HDACs in normal physiology as well as in pathological settings will be crucial to exploit this protein family as a useful therapeutic target in a range of diseases .
Eigenschaften
IUPAC Name |
(E)-3-[4-[(E)-3-(3-fluorophenyl)-3-oxoprop-1-enyl]-1-methylpyrrol-2-yl]-N-hydroxyprop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3/c1-20-11-12(9-15(20)6-8-17(22)19-23)5-7-16(21)13-3-2-4-14(18)10-13/h2-11,23H,1H3,(H,19,22)/b7-5+,8-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDAPCMJAOQZSU-KQQUZDAGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C=CC(=O)NO)C=CC(=O)C2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=C1/C=C/C(=O)NO)/C=C/C(=O)C2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40464187 | |
Record name | MC1568 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40464187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852475-26-4 | |
Record name | MC1568 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40464187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[4-(3-(3-Fluorophenyl)-3-oxopropen-1-yl)-1-methyl-1H-pyrrol-2-yl]-N-hydroxy-2-propenamide; | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.